TLR7/8/9 Inhibitory Activity: Class-Based Potency Inference vs. Exemplified Patent Compounds
No quantitative biological data is publicly available for CAS 2034396-87-5. However, it falls within the general Markush structure of U.S. Patent 11,420,973, which discloses amide-substituted indoles as TLR7, 8, and 9 inhibitors [1]. The patent reports IC50 values for exemplified compounds, such as Example 1 (IC50 < 0.5 µM for TLR7 and TLR8), establishing the class's potency. Without direct head-to-head data, the precise differentiation of this compound from those specific examples cannot be quantified. The 6-methoxy and 3-thiophenyl substitution pattern represents a unique combination not explicitly exemplified, suggesting potentially distinct activity and selectivity profiles that require empirical validation.
| Evidence Dimension | TLR7/8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Patent Example 1: IC50 < 0.5 µM for both TLR7 and TLR8 (U.S. Patent 11,420,973) [1] |
| Quantified Difference | Cannot be calculated; target data missing |
| Conditions | HEK-Blue TLR7/TLR8 reporter assays (as described in the patent) |
Why This Matters
For procurement decisions, this establishes the most likely biological application space for the compound, but it also underscores the necessity of requesting or generating custom profiling data, as its specific potency remains unknown.
- [1] Dyckman, A. J., Dodd, D. S., Mussari, C. P., Sherwood, T. C., Haque, T. S., Posy, S. L., ... & Anumula, R. K. (2022). Amide substituted indole compounds useful as TLR inhibitors. U.S. Patent No. 11,420,973. Washington, DC: U.S. Patent and Trademark Office. View Source
